(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate

Catalog No.
S6642091
CAS No.
945859-84-7
M.F
C15H27NO5
M. Wt
301.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-ox...

CAS Number

945859-84-7

Product Name

(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

InChI

InChI=1S/C15H27NO5/c1-10(17)8-9-11(12(18)20-14(2,3)4)16-13(19)21-15(5,6)7/h11H,8-9H2,1-7H3,(H,16,19)/t11-/m0/s1

InChI Key

GZEIQAMBCYFOGL-NSHDSACASA-N

SMILES

CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a synthetic organic compound characterized by its complex structure and functional groups. It is primarily utilized in the field of organic chemistry and biochemistry as a building block for various synthetic pathways. The compound has the molecular formula C14H27NO5C_{14}H_{27}NO_{5} and a molecular weight of 273.37 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during

Peptide Synthesis

Boc-L-Glu(Me)-OtBu is a protected amino acid containing two tert-butyl (t-Butyl) protecting groups and a methyl (Me) ester on the glutamic acid side chain. These protecting groups allow for selective modification and coupling reactions during peptide synthesis.

  • The Boc group protects the alpha-amino group of L-glutamic acid, ensuring it doesn't participate in unwanted reactions while forming the peptide bond with another amino acid. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
  • The t-Butyl ester protects the carboxylic acid group at the C-terminus of the molecule. This allows for controlled activation during peptide chain elongation. Source: Greenfield, C., & Childs, J. (2013). Peptide Synthesis and Purification. John Wiley & Sons:
  • The methyl ester on the side chain serves as a protecting group for the glutamic acid functionality. It can be selectively deprotected later to reveal the free carboxylic acid group, allowing for further modifications. Source: Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in peptide synthesis. Fmoc and Boc Protection Strategies in Peptide Synthesis, 1-28: )

By strategically deprotecting and coupling Boc-L-Glu(Me)-OtBu with other protected amino acids, researchers can efficiently synthesize peptides containing L-glutamic acid with a methyl ester on the side chain.

Chemical Biology Studies

Boc-L-Glu(Me)-OtBu can be a valuable tool in chemical biology studies exploring the role of glutamic acid modifications in protein function.

  • Researchers can incorporate Boc-L-Glu(Me)-OtBu into peptides to investigate the impact of methylation on protein-protein interactions or enzymatic activity. Source: Chakravarthy, S., & Lynch, K. R. (2004). Glutamate methylation in health and disease. Current Opinion in Cell Biology, 16(2), 223-229:
  • The ability to selectively deprotect the methyl ester allows for the introduction of other functional groups onto the glutamic acid side chain, enabling researchers to probe the effect of specific modifications on protein behavior. Source: Hackenmiller, R., & Maynard, H. D. (2018). Introduction of Diverse Functionality onto Peptides through Post-Translational Modification Mimics. Chemical Reviews, 118(18), 8887-8943:
Typical of compounds containing carbonyl and amine functionalities:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which is crucial for further reactions in peptide synthesis .

While specific biological activities of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. These include:

  • Antimicrobial Activity: Some derivatives have shown potential against various bacterial strains.
  • Enzyme Inhibition: Compounds with similar functional groups may act as enzyme inhibitors, influencing metabolic pathways.
  • Substrate for Biocatalysis: It can serve as a substrate in enzymatic reactions, particularly in asymmetric synthesis .

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate generally involves several steps:

  • Protection of Amines: The amine group is protected using tert-butoxycarbonyl chloride to form the Boc derivative.
  • Formation of Carbonyl Compound: A suitable precursor is reacted to introduce the carbonyl functionality at the desired position.
  • Ester Formation: The carboxylic acid is reacted with tert-butanol under acidic conditions to form the ester linkage.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity .

(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate finds applications in various fields:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery and development.
  • Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex organic molecules.
  • Research Tool: Employed in biochemical research for studying enzyme mechanisms and interactions due to its reactive functional groups .

Interaction studies involving (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate focus on its reactivity with enzymes and other biological molecules. These studies help elucidate:

  • Binding Affinities: Understanding how well this compound binds to specific enzymes or receptors.
  • Mechanistic Insights: Investigating how it influences biochemical pathways or processes at a molecular level.

Such studies are critical for optimizing its use in drug design and understanding its potential therapeutic roles .

Several compounds share structural similarities with (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoateC13H23NO5C_{13}H_{23}NO_{5}Ethyl group instead of tert-butyl
N-Boc-glutamic Acid Tert-butyl EsterC14H25NO6C_{14}H_{25}NO_{6}Contains glutamic acid moiety
(S)-Tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoateC14H28N2O4C_{14}H_{28}N_{2}O_{4}Contains an additional amino group

These compounds exhibit variations in their side chains or functional groups, which may influence their reactivity, biological activity, and applications. The unique combination of functionalities in (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate makes it particularly valuable in synthetic organic chemistry and medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

301.18892296 g/mol

Monoisotopic Mass

301.18892296 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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